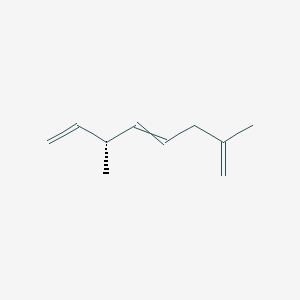
(6R)-2,6-dimethylocta-1,4,7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-2,6-dimethylocta-1,4,7-triene is an organic compound with a unique structure characterized by its three double bonds and two methyl groups. This compound is a member of the terpenes family, which are naturally occurring hydrocarbons produced by a wide variety of plants. Terpenes are known for their aromatic properties and play a significant role in traditional medicine and modern pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2,6-dimethylocta-1,4,7-triene can be achieved through several methods. One common approach involves the use of Diels-Alder reactions, where a diene and a dienophile react to form a cyclohexene derivative. The reaction conditions typically require a catalyst and a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils from plants. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-2,6-dimethylocta-1,4,7-triene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(6R)-2,6-dimethylocta-1,4,7-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (6R)-2,6-dimethylocta-1,4,7-triene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6R)-hydroxynorketamine: Known for its rapid antidepressant effects.
(2R,6R)-6-hydroxy-2,6-dimethylheptanoic acid: Studied for its role in metabolic pathways.
Uniqueness
(6R)-2,6-dimethylocta-1,4,7-triene stands out due to its unique structure and the specific stereochemistry that influences its reactivity and biological activity
Eigenschaften
CAS-Nummer |
33303-12-7 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(6R)-2,6-dimethylocta-1,4,7-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-6,8,10H,1-2,7H2,3-4H3/t10-/m1/s1 |
InChI-Schlüssel |
UVDIEZOBRSTXFC-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C=C)C=CCC(=C)C |
Kanonische SMILES |
CC(C=C)C=CCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)
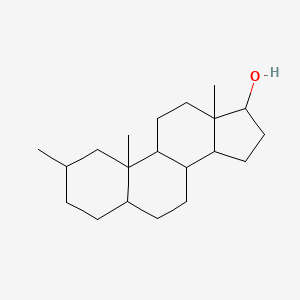
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
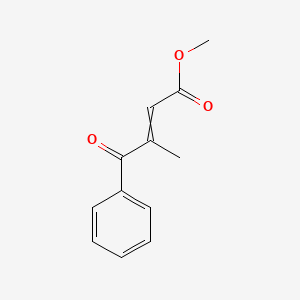
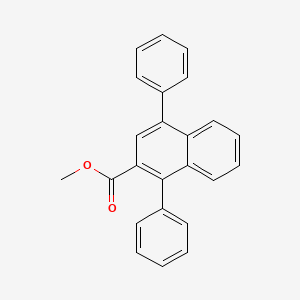
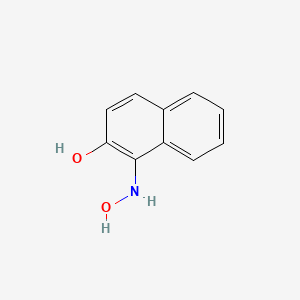

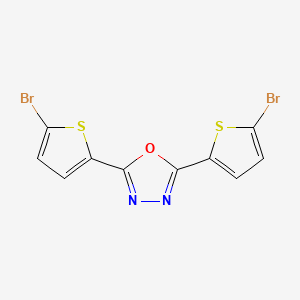


![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

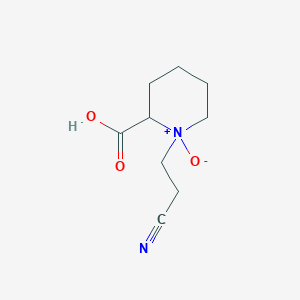
![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
